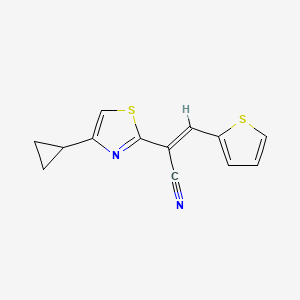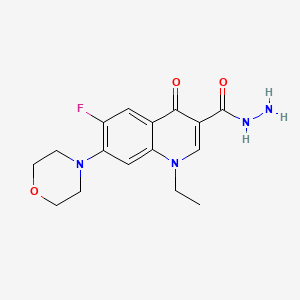![molecular formula C17H15N5O2 B5363751 N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic compound that belongs to the class of triazole-based compounds. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of the proteasome, a protein complex that plays a crucial role in cell survival. This inhibition leads to the accumulation of misfolded proteins and triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of the proteasome. Additionally, it has been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is its simplicity of synthesis. It can be synthesized in a few steps with high yield. Additionally, it has shown promising results as an anticancer, antifungal, and antibacterial agent.
One of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its efficacy and minimize its toxicity.
Orientations Futures
There are several future directions for the research on N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to optimize its efficacy and minimize its toxicity as an anticancer agent. This can be achieved by further understanding its mechanism of action and identifying potential drug targets.
Another direction is to explore its potential applications in material science. This compound has shown potential as a building block for the synthesis of various functional materials. Further research can explore its potential applications in catalysis, gas storage, and sensing.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its simplicity of synthesis and potential as an anticancer, antifungal, and antibacterial agent make it a promising compound for further research. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research to optimize its efficacy and minimize its toxicity.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with 4-aminophenylacetic acid to yield the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a protein complex that plays a crucial role in cell survival. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials. For example, it has been used to synthesize metal-organic frameworks (MOFs) that exhibit high gas storage capacity and catalytic activity.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12(23)20-14-4-6-15(7-5-14)21-17(24)13-2-8-16(9-3-13)22-10-18-19-11-22/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJLVIAXPGDNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5363714.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![2-[(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5363731.png)

![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)
![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)